molecular formula C13H13N3O B091508 Benzamide, 3-amino-N-(3-aminophenyl)- CAS No. 101-12-2

Benzamide, 3-amino-N-(3-aminophenyl)-

Cat. No. B091508
CAS RN: 101-12-2
M. Wt: 227.26 g/mol
InChI Key: OMIOAPDWNQGXED-UHFFFAOYSA-N
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Description

“Benzamide, 3-amino-N-(3-aminophenyl)-” is a compound that has been studied for its fragmentation in the gas phase . It’s a rearrangement product ion through nitrogen-oxygen (N–O) exchange . The compound is a crucial building block of many drug candidates .


Synthesis Analysis

The synthesis of “Benzamide, 3-amino-N-(3-aminophenyl)-” involves selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .


Molecular Structure Analysis

The molecular structure of “Benzamide, 3-amino-N-(3-aminophenyl)-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “Benzamide, 3-amino-N-(3-aminophenyl)-” are complex. An ion of m/z 110.06036 was observed in the collision-induced dissociation tandem mass spectrometry experiments of protonated N-(3-aminophenyl)benzamide . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .

properties

IUPAC Name

3-amino-N-(3-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIOAPDWNQGXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059226
Record name Benzamide, 3-amino-N-(3-aminophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 3-amino-N-(3-aminophenyl)-

CAS RN

101-12-2
Record name 3-Amino-N-(3-aminophenyl)benzamide
Source CAS Common Chemistry
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Record name Benzamide, 3-amino-N-(3-aminophenyl)-
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Record name 3,3'-Diaminobenzanilide
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Record name Benzamide, 3-amino-N-(3-aminophenyl)-
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Record name Benzamide, 3-amino-N-(3-aminophenyl)-
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Record name 3,3'-diaminobenzanilide
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

A solution of 14.3 g of 3,3'-dinitrobenzanilide in 150 ml. of dioxane is hydrogenated at three atmospheres of hydrogen using 1 g. of 10% palladium-on-charcoal catalyst. The catalyst is removed by filtration and the filtrate evaporated to dryness. The residue is recrystallized from ethanol. There is obtained 8.72 g. of material melting at 123°-4°.
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